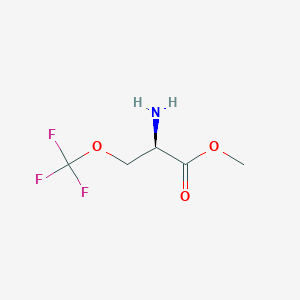
Methyl O-(trifluoromethyl)-D-serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl O-(trifluoromethyl)-D-serinate is a compound that features a trifluoromethyl group attached to a serine derivative. The trifluoromethyl group is known for its significant electronegativity and lipophilicity, which can influence the compound’s chemical and biological properties. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and functional characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl O-(trifluoromethyl)-D-serinate typically involves the introduction of the trifluoromethyl group into a serine derivative. One common method is the nucleophilic trifluoromethylation of a serine ester using trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source such as tetrabutylammonium fluoride (TBAF). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl O-(trifluoromethyl)-D-serinate can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, although it is generally resistant to oxidation due to its electron-withdrawing nature.
Reduction: Reduction reactions are less common for this compound, but the ester group can be reduced to an alcohol under strong reducing conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester groups.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl O-(trifluoromethyl)-D-serinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those requiring the unique properties of the trifluoromethyl group.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly for compounds that require increased lipophilicity and metabolic stability.
Industry: Utilized in the development of new materials with enhanced properties, such as increased resistance to degradation and improved performance in harsh environments
Mechanism of Action
The mechanism of action of Methyl O-(trifluoromethyl)-D-serinate involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s binding affinity to proteins and enzymes by altering the electronic environment and steric properties. The pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Amino Acids: Compounds like trifluoromethylated proline and alanine share similar structural features and are used in similar applications.
Fluorinated Serine Derivatives: Other fluorinated serine derivatives, such as those with difluoromethyl groups, can be compared in terms of their chemical and biological properties.
Uniqueness
Methyl O-(trifluoromethyl)-D-serinate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high lipophilicity and metabolic stability, setting it apart from other similar compounds .
Properties
Molecular Formula |
C5H8F3NO3 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(trifluoromethoxy)propanoate |
InChI |
InChI=1S/C5H8F3NO3/c1-11-4(10)3(9)2-12-5(6,7)8/h3H,2,9H2,1H3/t3-/m1/s1 |
InChI Key |
TXBYNCPRRIBRFF-GSVOUGTGSA-N |
Isomeric SMILES |
COC(=O)[C@@H](COC(F)(F)F)N |
Canonical SMILES |
COC(=O)C(COC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















